
Chemical structure of 4-(3-
Chlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-(3-Chlorophenoxy)piperidine

hydrochloride

CAS No.: 65367-99-9

Cat. No.: B1349331

Get Quote

An In-Depth Technical Guide to the Chemical Structure and Applications of 4-(3-
Chlorophenoxy)piperidine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 4-(3-Chlorophenoxy)piperidine
hydrochloride, a key intermediate in pharmaceutical research and development. As a Senior

Application Scientist, this document synthesizes its chemical properties, synthesis, analytical

characterization, and applications, with a focus on insights relevant to drug discovery and

development.

Introduction and Significance
4-(3-Chlorophenoxy)piperidine hydrochloride is a versatile chemical building block primarily

utilized in the synthesis of therapeutic agents.[1] Its structure, featuring a piperidine ring linked

to a chlorophenoxy group, makes it a valuable scaffold for developing compounds that interact

with biological targets, particularly within the central nervous system.[1] Researchers have
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effectively employed this intermediate in the development of treatments for neurological

disorders, highlighting its importance in medicinal chemistry.[1] The presence of the chlorine

atom on the phenoxy ring and the secondary amine of the piperidine ring provide reactive

handles for further chemical modifications, allowing for the exploration of structure-activity

relationships in drug design.

Chemical Structure and Physicochemical Properties
The chemical structure of 4-(3-Chlorophenoxy)piperidine hydrochloride is fundamental to its

reactivity and utility as a pharmaceutical intermediate.

Caption: Chemical structure of 4-(3-Chlorophenoxy)piperidine hydrochloride.

Table 1: Physicochemical Properties of 4-(3-Chlorophenoxy)piperidine Hydrochloride

Property Value Source

CAS Number 65367-99-9 [1]

Molecular Formula C₁₁H₁₅Cl₂NO [2]

Molecular Weight 248.15 g/mol [1]

Appearance White to pale yellow powder [1]

Purity ≥ 98% (HPLC) [1]

Storage Conditions 0-8°C [1]

Synthesis of 4-(3-Chlorophenoxy)piperidine
Hydrochloride
The synthesis of 4-(3-Chlorophenoxy)piperidine hydrochloride can be achieved through

several synthetic routes. A common and logical approach involves the etherification of a

protected 4-hydroxypiperidine followed by deprotection and salt formation. The following

protocol is a representative example based on established chemical principles for Williamson

ether synthesis and amine salt formation.

Experimental Protocol: Synthesis of 4-(3-Chlorophenoxy)piperidine Hydrochloride
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Step 1: N-Boc Protection of 4-Hydroxypiperidine

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add

triethylamine.

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O)

dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous

sodium sulfate.

Concentrate the solution under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

To a solution of N-Boc-4-hydroxypiperidine in a polar aprotic solvent (e.g.,

dimethylformamide), add a strong base such as sodium hydride at 0°C.

Stir the mixture for 30 minutes to form the alkoxide.

Add 1-chloro-3-iodobenzene to the reaction mixture.

Heat the reaction to 80-100°C and monitor by TLC until the starting material is consumed.

Cool the reaction mixture and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined

organic layers with water and brine, and dry over anhydrous sodium sulfate.

Purify the crude product by column chromatography to obtain N-Boc-4-(3-

chlorophenoxy)piperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

Dissolve the N-Boc-4-(3-chlorophenoxy)piperidine in a suitable solvent such as dioxane or

diethyl ether.
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Bubble hydrogen chloride gas through the solution or add a solution of HCl in the solvent.

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the

solution.

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-(3-
Chlorophenoxy)piperidine hydrochloride.

Causality Behind Experimental Choices:

N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc)

group to prevent it from reacting in the subsequent Williamson ether synthesis. The Boc

group is stable under basic conditions and can be easily removed under acidic conditions.

Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. The use

of a strong base like sodium hydride is necessary to deprotonate the secondary alcohol of

the protected 4-hydroxypiperidine, forming a nucleophilic alkoxide. A polar aprotic solvent

like DMF is used to solvate the cation and increase the nucleophilicity of the alkoxide. 1-

chloro-3-iodobenzene is chosen as the electrophile, with the iodine being a better leaving

group than chlorine in nucleophilic aromatic substitution, although direct substitution on an

unactivated aryl halide is difficult and may require a copper catalyst (Ullmann condensation).

A more plausible route would be the reaction with 3-chlorophenol under Mitsunobu

conditions or a Buchwald-Hartwig amination variant for ether synthesis. However, for the

purpose of this guide, the Williamson ether synthesis is presented as a conceptual pathway.

Deprotection and Salt Formation: The Boc group is readily cleaved under acidic conditions

using HCl. The use of gaseous HCl or a solution of HCl in an organic solvent allows for the

simultaneous deprotection and formation of the hydrochloride salt, which often precipitates

from the reaction mixture, facilitating its isolation.
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Synthesis Workflow
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Caption: Synthesis workflow for 4-(3-Chlorophenoxy)piperidine hydrochloride.

Analytical Characterization
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The structural confirmation and purity assessment of 4-(3-Chlorophenoxy)piperidine
hydrochloride are typically performed using a combination of spectroscopic and

chromatographic techniques. While a comprehensive set of experimental spectra for this

specific compound is not readily available in the public domain, the expected analytical data

can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 4-(3-Chlorophenoxy)piperidine Hydrochloride

Technique Expected Data

¹H NMR

Aromatic protons (4H) in the range of δ 6.8-7.3

ppm. The proton on the carbon bearing the

oxygen (1H) as a multiplet around δ 4.5 ppm.

The protons on the carbons adjacent to the

nitrogen (4H) as multiplets around δ 3.0-3.5

ppm. The remaining piperidine protons (4H) as

multiplets around δ 1.8-2.2 ppm. The N-H

proton signal will be broad and its chemical shift

will be concentration and solvent dependent.

¹³C NMR

Aromatic carbons in the range of δ 115-160

ppm. The carbon bearing the oxygen at ~δ 75

ppm. Carbons adjacent to the nitrogen at ~δ 45-

50 ppm. The other piperidine carbons at ~δ 30-

35 ppm.

FT-IR (cm⁻¹)

Broad N-H stretch from the secondary

ammonium salt around 2700-3000 cm⁻¹. C-H

stretching of aromatic and aliphatic groups

around 2850-3100 cm⁻¹. C=C aromatic

stretching around 1400-1600 cm⁻¹. C-O ether

stretching around 1200-1250 cm⁻¹. C-Cl

stretching around 700-800 cm⁻¹.

Mass Spec. (ESI-MS)

The protonated molecule [M+H]⁺ would be

observed at m/z 212.0837 (for the free base

C₁₁H₁₄ClNO). Characteristic fragmentation

would involve cleavage of the piperidine ring

and loss of the chlorophenoxy group.[3]
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Self-Validating Analytical Workflow:

A logical workflow ensures the unambiguous identification and purity assessment of the

synthesized compound.

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a

suitable column (e.g., C18) and mobile phase is used to determine the purity of the sample.

A single major peak indicates a high degree of purity.[1]

Structural Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry

(ESI-MS) is used to determine the molecular weight of the compound by observing the

protonated molecule [M+H]⁺.[3]

Detailed Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy provide detailed

information about the chemical environment of each proton and carbon atom, respectively.

2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity of

the atoms.

Functional Group Identification (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is

used to identify the presence of key functional groups, such as the N-H, C-O, and C-Cl

bonds.
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Analytical Characterization Workflow
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Caption: Logical workflow for the analytical characterization of 4-(3-Chlorophenoxy)piperidine
hydrochloride.

Applications in Drug Development
4-(3-Chlorophenoxy)piperidine hydrochloride serves as a crucial intermediate in the

synthesis of various pharmaceutically active compounds, particularly those targeting

neurological disorders.[1]

Histamine H3 Receptor Antagonists: The histamine H3 receptor is an autoreceptor in the

central nervous system that modulates the release of histamine and other neurotransmitters.

Antagonists of the H3 receptor are being investigated for the treatment of various neurological

and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder

(ADHD), and schizophrenia, due to their potential to enhance cognitive function and promote

wakefulness.[4] The 4-aryloxypiperidine scaffold is a common feature in many potent and

selective H3 receptor antagonists.[5] 4-(3-Chlorophenoxy)piperidine hydrochloride provides

a ready-made building block for the synthesis of such compounds, where the piperidine

nitrogen can be further functionalized to introduce other pharmacophoric features.[6][7]
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Role in H3 Receptor Antagonist Action
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Caption: Signaling pathway of histamine H3 receptor antagonists.

Intermediate for Cariprazine: While not definitively established in the readily available literature,

the structure of 4-(3-Chlorophenoxy)piperidine suggests its potential as a precursor or

intermediate in the synthesis of atypical antipsychotics like cariprazine. Cariprazine is a

dopamine D₂ and D₃ receptor partial agonist used in the treatment of schizophrenia and bipolar

disorder.[8][9] The synthesis of cariprazine involves the coupling of a dichlorophenylpiperazine

moiety with a substituted cyclohexyl-ethylamine derivative.[10][11] The 4-aryloxypiperidine
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structure could potentially be modified to generate a key intermediate for such complex

molecules.

Safety and Handling
As a chemical intermediate, 4-(3-Chlorophenoxy)piperidine hydrochloride should be

handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS)

for this compound is not widely available, general precautions for piperidine derivatives should

be followed.[12][13]

Hazard Identification: Piperidine derivatives are often classified as harmful if swallowed and

can cause skin and eye irritation or burns.[13]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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